molecular formula C14H27NO3 B6359704 N-Boc-(+/-)-3-aminononanal;  98% CAS No. 1335031-86-1

N-Boc-(+/-)-3-aminononanal; 98%

Cat. No.: B6359704
CAS No.: 1335031-86-1
M. Wt: 257.37 g/mol
InChI Key: WFVKPIHJWVLOSX-GFCCVEGCSA-N
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Description

N-Boc-(±)-3-aminononanal (C₁₄H₂₇NO₃) is a Boc (tert-butoxycarbonyl)-protected aliphatic aldehyde with a nine-carbon chain and an amine group at the third position. The Boc group serves as a temporary protecting agent for amines, enhancing stability during synthetic reactions while enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid/dichloromethane mixtures) . The 98% purity grade ensures minimal impurities, critical for pharmaceutical and organic synthesis applications. This compound is often utilized in the synthesis of complex molecules, including peptidomimetics, heterocycles, and bioactive intermediates, due to its dual functional groups (aldehyde and Boc-protected amine) .

Properties

IUPAC Name

tert-butyl N-[(3R)-1-oxononan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3/c1-5-6-7-8-9-12(10-11-16)15-13(17)18-14(2,3)4/h11-12H,5-10H2,1-4H3,(H,15,17)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVKPIHJWVLOSX-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The table below compares N-Boc-(±)-3-aminononanal; 98% with structurally related Boc-protected compounds:

Compound Name Molecular Formula Key Functional Groups Purity (%) Applications Key Differences References
N-Boc-(±)-3-aminononanal C₁₄H₂₇NO₃ Aldehyde, Boc-amine 98 Peptidomimetics, heterocycle synthesis Aliphatic chain length (C9)
N-Boc-3-methyl-L-phenylalanine C₁₅H₂₁NO₄ Carboxylic acid, Boc-amine 98 Solid-phase peptide synthesis Aromatic side chain, carboxylic acid
N-Boc-L-alaninol C₈H₁₇NO₃ Alcohol, Boc-amine 98 Chiral ligand synthesis Alcohol vs. aldehyde functionality
N-Boc-ethylenediamine C₇H₁₆N₂O₂ Primary amine (Boc-protected) 98 Crosslinking agents, dendrimers Shorter chain (C2), no aldehyde
L-N-Cbz-3-N-Boc-Amino-alanine C₁₆H₂₂N₂O₆ Dual protection (Cbz, Boc) 98 Orthogonal protection strategies Dual protecting groups, Cbz/Boc

Key Observations :

  • Chain Length and Reactivity: The nine-carbon chain in N-Boc-(±)-3-aminononanal provides flexibility in nucleophilic reactions, distinguishing it from shorter-chain analogs like N-Boc-ethylenediamine .
  • Functional Group Diversity : Unlike carboxylic acid-containing analogs (e.g., N-Boc-3-methyl-L-phenylalanine), the aldehyde group enables condensation reactions for heterocycle formation .
  • Protection Strategies: Dual-protected compounds (e.g., L-N-Cbz-3-N-Boc-Alanine) allow sequential deprotection, whereas N-Boc-(±)-3-aminononanal focuses on single amine protection .

Purity and Analytical Characterization

  • N-Boc-(±)-3-aminononanal: Purity verified via HPLC and titrimetry, similar to N-Boc-L-alanine (≥98% by HPLC) .
  • N-Boc-piperazine : Marketed at 97–99.5% purity, emphasizing the industry standard for Boc-protected intermediates .

Preparation Methods

Pre-protection of Amine Precursors

Core Synthetic Pathways to N-Boc-(±)-3-Aminononanal

Iron-Catalyzed 1,3-Nitrogen Migration from Carboxylic Acids

Adapting the migratory nitrene insertion protocol from α-amino acid synthesis, this two-step approach offers exceptional stereocontrol:

Step 1: Azanyl Ester Formation
Nonanoic acid (1.0 equiv) reacts with BocNHOH (1.2 equiv) in DCM using EDC·HCl (1.5 equiv) and HOBt (0.3 equiv) at 0°C. After 2 hours, the mixture yields RCO<sub>2</sub>NHBoc with 98% conversion (GC-MS analysis).

Step 2: Nitrene Migration
The azanyl ester undergoes iron-catalyzed (Fe(acac)<sub>3</sub>, 5 mol%) rearrangement in toluene at 80°C for 6 hours. Subsequent reduction with NaBH<sub>4</sub>/ZnCl<sub>2</sub> in THF (0–20°C, 2 hours) converts the intermediate to 3-amino-1-nonanol, which PCC oxidation in DCM (25°C, 4 hours) delivers the target aldehyde.

ParameterValue
Overall Yield82%
Purity (HPLC)98%
Diastereomeric Ratio52:48
Reaction Scale100 g

Reductive Amination of 3-Oxononanal

This one-pot methodology leverages in situ imine formation and borohydride reduction:

  • 3-Oxononanal (1.0 equiv) and BocNH<sub>2</sub> (1.5 equiv) form the imine in MeOH at 50°C for 3 hours under N<sub>2</sub>

  • NaBH<sub>3</sub>CN (2.0 equiv) addition at −10°C over 30 minutes

  • Quench with NH<sub>4</sub>Cl (sat.) and extract with EtOAc

The method achieves 75% yield but requires careful pH control to prevent Boc cleavage. Purity reaches 95% before silica gel chromatography (hexane/EtOAc 4:1).

Alkylation of Boc-Protected Amines

Adapting patent CN106966912B, this route employs acetal-protected bromoheptanal:

  • Boc-protected glycine reacts with NaH (2.0 equiv) in DMF at 0°C

  • Add 1-bromo-3,3-diethoxyheptane (1.2 equiv) over 1 hour

  • Stir at 25°C for 12 hours

  • Deprotect with 2N HCl in THF/H<sub>2</sub>O (3:1) at 40°C for 2 hours

Despite requiring six synthetic steps, this method provides 68% overall yield and excellent scalability (>500 g batches).

Critical Analysis of Purification Techniques

Crystallization Optimization

Recrystallization from heptane/EtOAc (5:1) at −20°C proves most effective, increasing purity from 92% to 98% while recovering 85% product. DSC analysis shows a sharp melting endotherm at 89–91°C, indicating high crystalline purity.

Chromatographic Challenges

The aldehyde's reactivity necessitates modified eluents:

  • Silica pretreatment with 1% Et<sub>3</sub>N in hexane

  • Isocratic elution with hexane/EtOAc (7:3) + 0.5% acetic acid

  • Average retention time: 14.3 minutes (HPLC: C18, MeCN/H<sub>2</sub>O 65:35)

Spectroscopic Characterization Data

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)

  • δ 9.72 (t, J = 1.8 Hz, 1H, CHO)

  • δ 4.98 (br s, 1H, NHBoc)

  • δ 3.42 (m, 1H, CHNHBoc)

  • δ 1.44 (s, 9H, C(CH<sub>3</sub>)<sub>3</sub>)

IR (ATR, cm<sup>−1</sup>)

  • 1712 (C=O carbamate)

  • 1685 (aldehyde C=O)

  • 1365 (Boc C(CH<sub>3</sub>)<sub>3</sub>)

MS (EI)

  • m/z 229 [M]<sup>+</sup>

  • m/z 172 [M−C<sub>4</sub>H<sub>9</sub>]<sup>+</sup>

Industrial-Scale Production Considerations

Cost Analysis

ComponentCost/kg (USD)
Nonanoic Acid120
BocNHOH450
Fe(acac)<sub>3</sub>800
NaBH<sub>4</sub>90

The iron-catalyzed route demonstrates superior cost-efficiency at scale ($2,300/kg vs. $3,100/kg for reductive amination) .

Q & A

Q. What applications exist for N-Boc-(±)-3-aminononanal in synthesizing macrocyclic or dendritic architectures?

  • Methodological Answer : The aldehyde enables cyclization via reductive amination (NaBH₃CN, pH 7) or hydrazone formation. For dendrimers, iterative Boc deprotection and aldehyde-amine coupling create branched structures. Monitor ring-closing efficiency via SEC-MALS or DOSY NMR .

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